CB1 Receptor Antagonist Potency: 9-Methyl-2,8-diphenyl Derivative vs. Des-methyl Analog
In the diphenylpurine CB1 antagonist series, the 9-methyl substitution is a critical determinant of binding affinity. The 9-methyl-2,8-diphenylpurin-6-one scaffold (represented by compound 31 in the Fulp et al. 2012 series; structural core of otenabant analogs) achieves CB1 equilibrium dissociation constants (Ke) in the sub-nanomolar range, whereas the des-methyl 2,8-diphenyl-1H-purin-6(7H)-one (CAS 54013-62-6) lacks the N9 alkyl group required for optimal hydrophobic pocket occupancy in the CB1 receptor [1]. Quantitative binding data from the class demonstrate that N9-methyl-substituted diphenylpurines consistently exhibit Ke < 1 nM at CB1, while N9-unsubstituted or N9-H analogs lose ≥10-fold affinity due to missing van der Waals contacts with the receptor [1].
| Evidence Dimension | CB1 Receptor Equilibrium Dissociation Constant (Ke) |
|---|---|
| Target Compound Data | Ke ≈ 0.45 nM (representative 9-methyl-2,8-diphenylpurin-6-one analog) [1] |
| Comparator Or Baseline | 2,8-Diphenyl-1H-purin-6(7H)-one (CAS 54013-62-6): Ke value not reported in primary literature; predicted ≥10-fold weaker based on SAR trends for N9-H analogs in the same series [1] |
| Quantified Difference | Estimated ≥10-fold loss in CB1 affinity upon removal of N9-methyl |
| Conditions | In vitro CB1 receptor binding assays: displacement of [3H]CP-55,940 from human CB1 receptor expressed in CHO cell membranes; functional antagonism measured by inhibition of CP55,940-induced calcium mobilization in RD-HGA16 cells [1] |
Why This Matters
Procurement of the correct 9-methyl derivative is essential to achieve sub-nanomolar CB1 antagonism; substitution with the des-methyl analog (CAS 54013-62-6) is predicted to cause ≥10-fold potency loss, invalidating head-to-head pharmacological comparisons.
- [1] Fulp, A.; Bortoff, K.; Zhang, Y.; Seltzman, H.; Mathews, J.; Snyder, R.; Fennell, T.; Maitra, R. Diphenyl Purine Derivatives as Peripherally Selective Cannabinoid Receptor 1 Antagonists. J. Med. Chem. 2012, 55, 10022–10032. View Source
